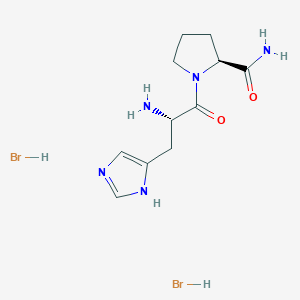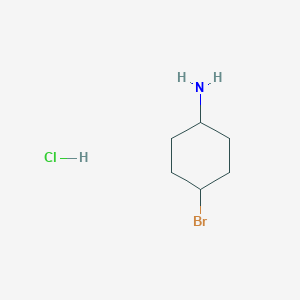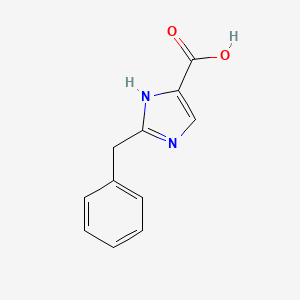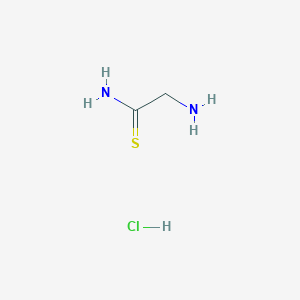
4-(6-Chloropyridazin-3-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Derivatives of thiomorpholine have been synthesized and evaluated for their antimicrobial activity. These compounds, including 4-thiomorpholin-4ylbenzonitrile and 4-thiomorpholin-4ylbenzoic acid, were prepared through nucleophilic substitution reactions and tested against various microorganisms. The compounds exhibited potential as bioactive molecules with significant antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Corrosion Inhibition
- Pyridazine derivatives, including 4-(6-chloropyridazin-3-yl) compounds, have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques to demonstrate that certain pyridazine derivatives are effective corrosion inhibitors, likely due to the presence of nitrogen atoms and unsaturated groups in their molecules. These compounds adsorb on the metal surface, providing protection against corrosion (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).
Medicinal Chemistry
- Novel bridged bicyclic thiomorpholines have been prepared as building blocks in medicinal chemistry. These compounds, including analogs of thiomorpholine and thiomorpholine 1,1-dioxide, have shown interesting biological profiles and are important for the development of new drugs. The synthesis of these building blocks from inexpensive starting materials could contribute significantly to drug discovery and development (Daniel P. Walker & D. J. Rogier, 2013).
Electrochromic Applications
- Electron-deficient pyrrolo-acenaphtho-pyridazine-diones, related to pyridazine derivatives, have been synthesized for use in electrochromic applications. These compounds exhibit very low-lying lowest unoccupied molecular orbital (LUMO) levels, making them effective electron acceptors for conjugated polymers. Their incorporation into electrochromic devices has demonstrated reversible color changes and outstanding redox stability, highlighting their potential in this field (Ching Mui Cho et al., 2015).
Crystal Structure Analysis
- The crystal structure and vibrational spectra of 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine have been determined using X-ray diffraction and spectroscopic methods. This study provided detailed insights into the molecular conformation, intermolecular interactions, and electronic properties of the compound, contributing to a better understanding of its chemical behavior and potential applications (A. Aydin et al., 2015).
Propriétés
IUPAC Name |
4-(6-chloropyridazin-3-yl)thiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKGDNDIGVZXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481817 |
Source


|
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridazin-3-yl)thiomorpholine | |
CAS RN |
56392-82-6 |
Source


|
| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














